

Application Notes and Protocols: Preparation of N-benzylated 5-hydroxybenzothiophene-2-carboxamides

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Compound of Interest

Compound Name: 3,5-Dimethylbenzylamine

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Introduction

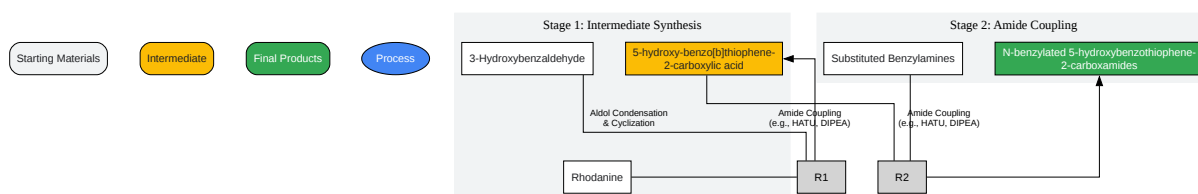
N-benzylated 5-hydroxybenzothiophene-2-carboxamides represent a novel class of group-selective kinase inhibitors that target Dyrk1A, Dyrk1B, and Clk1, which are often overexpressed in various cancers.^{[1][2][3]} The design of these compounds was an evolution from more selective 5-methoxybenzothiophene-2-carboxamide inhibitors.^{[1][2]} By incorporating a 5-hydroxy group, the scaffold gains the potential for additional hydrogen bond interactions, thereby broadening its inhibitory effect to include the Dyrk kinase family.^{[1][2][3]}

These compounds have demonstrated significant potency in various cancer cell lines with minimal impact on non-tumor cells.^{[2][3]} Notably, lead compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating key proteins such as caspase-3, Bax, and Bcl-2.^{[1][2][3]} This document provides a detailed overview of the synthetic protocols, biological activity, and mechanism of action for this promising class of anticancer agents.

Synthetic Workflow Overview

The synthesis of the target N-benzylated 5-hydroxybenzothiophene-2-carboxamides is achieved through a straightforward two-stage process. The first stage involves the preparation of the key intermediate, 5-hydroxy-benzo[b]thiophene-2-carboxylic acid. The second stage is a

direct amide coupling reaction between this carboxylic acid and a selection of substituted benzylamines to yield the final products.



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Caption: General synthetic workflow for N-benzylated 5-hydroxybenzothiophene-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 5-hydroxy-benzo[b]thiophene-2-carboxylic acid (Intermediate C)

This protocol is based on the synthetic scheme involving an initial aldol condensation followed by subsequent reactions to form the core carboxylic acid structure.^[1]

Materials and Reagents:

- 3-Hydroxybenzaldehyde
- Rhodanine
- Glacial Acetic Acid
- Anhydrous Sodium Acetate

- Appropriate solvents for reaction and purification (e.g., DMF, Ethanol)
- Reagents for subsequent cyclization and hydrolysis steps (e.g., NaOH)

Procedure:

- Step 1a: Aldol Condensation.
 - In a round-bottom flask, dissolve 3-hydroxybenzaldehyde and rhodanine in glacial acetic acid.
 - Add anhydrous sodium acetate to the mixture.
 - Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture and pour it into ice water to precipitate the product (Compound A).
 - Filter the solid, wash thoroughly with water, and dry under vacuum.
- Step 1b: Formation of the Benzothiophene Core.
 - The intermediate from the previous step is then subjected to ring-opening and subsequent cyclization. A typical procedure involves reacting the intermediate with a base (e.g., aqueous NaOH) followed by heating.
 - The reaction is then acidified to yield the thiophene-2-carboxylic acid derivative.
- Step 1c: Final Hydrolysis.
 - The resulting ester or intermediate is hydrolyzed using a strong base like sodium hydroxide in an alcohol/water mixture.
 - The mixture is heated to reflux until the reaction is complete (monitored by TLC).
 - After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the final product, 5-hydroxy-benzo[b]thiophene-2-carboxylic acid.

- The solid is collected by filtration, washed with water, and dried.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the coupling of the carboxylic acid intermediate with various benzylamines to form the final N-benzylated carboxamides.^[1] Amide coupling reactions are commonly performed by activating the carboxylic acid to facilitate the reaction with the amine.^{[4][5]}

Materials and Reagents:

- 5-hydroxy-benzo[b]thiophene-2-carboxylic acid
- Substituted benzylamine (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Solvents for work-up and purification (e.g., Ethyl Acetate, Hexane, Saturated NaHCO₃, Brine)

Procedure:

- Reaction Setup:
 - Dissolve 5-hydroxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen).
 - Add the substituted benzylamine (1.1 eq) to the solution.
 - Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.
- Coupling Reaction:
 - Add the coupling agent, HATU (1.2 eq), to the reaction mixture in one portion.

- Allow the reaction to stir at room temperature for 12-18 hours.
- Monitor the reaction's completion using TLC.
- Work-up and Purification:
 - Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzylated 5-hydroxybenzothiophene-2-carboxamide.

Biological Activity Data

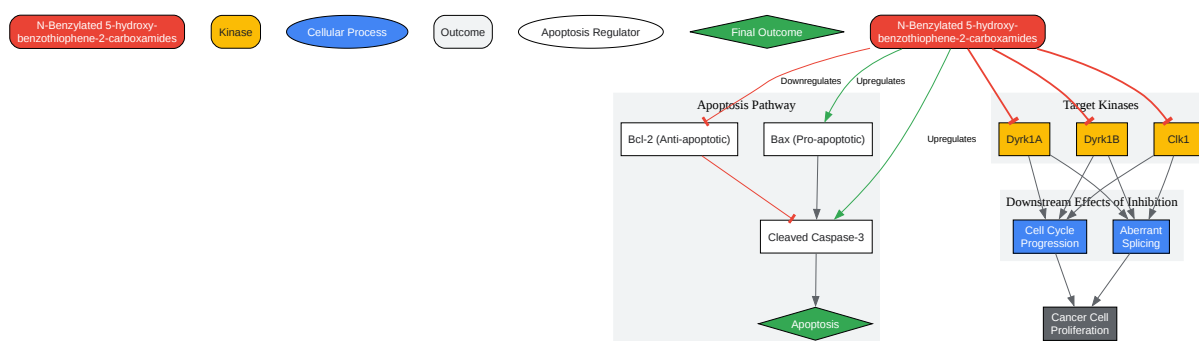
The synthesized compounds were evaluated for their inhibitory activity against Dyrk1A, Dyrk1B, and Clk1 kinases.^[1] Compounds 12 and 17 emerged as particularly potent multi-kinase inhibitors.^{[1][2]}

Compound	Target Kinase	IC ₅₀ (nM)
Compound (i)	Clk1	50 ^[1]
Dyrk1A	200 ^[1]	60 ^[1]
Dyrk1B	100 ^[1]	
Compound (ii)	Clk1	
Dyrk1A	200 ^[1]	200 ^[1]
Dyrk1B	200 ^[1]	

Note: Compounds (i) and (ii) are previously reported 5-hydroxybenzothiophene ketones that informed the design of the current series.[1] Compounds 12 and 17 from the N-benzylated carboxamide series were identified as the most potent inhibitors in the study.[1][3]

Mechanism of Action: Dyrk/Clk Inhibition and Apoptosis Induction

Dyrk and Clk kinases are implicated in regulating cellular processes such as alternative splicing and cell cycle progression.[1] Their overexpression in cancer cells contributes to pro-oncogenic and anti-apoptotic effects.[1] The N-benzylated 5-hydroxybenzothiophene-2-carboxamides act as group-selective inhibitors, blocking the activity of these kinases. This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[1][2][3]



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Caption: Proposed mechanism of action for inducing apoptosis in cancer cells.

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